N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
Overview
Description
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms.
Mechanism of Action
Target of Action
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine is a compound that has been studied for its potential biological activities
Biochemical Pathways
Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by this compound and their downstream effects would be dependent on the compound’s specific targets.
Result of Action
Given the broad range of activities exhibited by oxazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s interaction with enzymes often involves competitive inhibition, where it competes with the natural substrate for binding to the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their growth and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular compartments. This distribution is crucial for its localization and accumulation in target areas, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules, leading to its desired biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid to form the oxazole ring . The final step involves methylation of the amine group using methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce oxazoline derivatives .
Scientific Research Applications
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
Oxazole: A simpler analog with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in different positions, leading to distinct chemical properties.
Oxazoline: A reduced form of oxazole with different reactivity.
Uniqueness: N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group enhances its solubility and reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLPQWGHHRKLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657324 | |
Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065073-46-2 | |
Record name | N,2-Dimethyl-4-oxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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